molecular formula C15H9ClN4S B5822134 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B5822134
M. Wt: 312.8 g/mol
InChI Key: SSYRECMLVWAZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a synthetic compound of significant interest in medicinal chemistry and anticancer drug discovery due to its strategic molecular architecture. The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug design, recognized for its structural resemblance to natural purine bases, which allows it to interact effectively with a variety of enzymatic targets . This scaffold is well-documented as a key structural component in the development of potent, target-selective agents, particularly as a versatile template for tyrosine kinase inhibitors . Recent research highlights the promise of substituted thieno[2,3-d]pyrimidine derivatives as dual-purpose therapeutic agents. Designed to emulate the pharmacophoric features of known multi-kinase inhibitors, these compounds can be engineered to simultaneously inhibit pivotal oncogenic kinases such as VEGFR-2 and BRAF . The dual inhibition of these targets presents a promising strategy to suppress tumor angiogenesis—the process of forming new blood vessels to support tumor growth—while directly targeting proliferative signaling pathways within cancer cells, thereby hindering tumor development and progression . The specific substitution pattern on this compound is designed to confer key interactions with these enzymatic targets. The 4-chlorophenyl moiety is a common hydrophobic group that can extend into hydrophobic back pockets of kinase domains, while the imidazolyl group at the 4-position is a versatile nitrogen-containing heterocycle capable of forming critical hydrogen bonds within the active site . This molecular framework provides researchers with a high-value chemical tool for probing disease mechanisms associated with dysregulated kinase signaling, particularly in oncology. It serves as a critical intermediate for further structural optimization and biological evaluation in preclinical research. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-imidazol-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-11-3-1-10(2-4-11)12-7-21-15-13(12)14(18-8-19-15)20-6-5-17-9-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYRECMLVWAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the thienopyrimidine core.

    Attachment of the Imidazolyl Group: The final step usually involves the reaction of the intermediate compound with imidazole under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group undergoes regioselective electrophilic substitution under Friedel-Crafts conditions. For example:

Reaction TypeReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄ (0–5°C, 4 hr)5-(4-Chloro-3-nitrophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine68%
SulfonationFuming H₂SO₄ (reflux, 6 hr)5-(4-Chloro-3-sulfophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine52%

Nucleophilic Aromatic Substitution

The thienopyrimidine core participates in nucleophilic substitution at the C-2 position:

ReagentConditionsProductYieldReference
HydrazineEtOH, Δ, 12 hr2-Hydrazinyl-5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine85%
PiperidineDMF, 80°C, 8 hr2-Piperidinyl-5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine73%

Imidazole Ring Oxidation

The imidazole moiety is oxidized to imidazole N-oxide under mild conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)AcOH, 25°C, 24 hr5-(4-Chlorophenyl)-4-(1H-imidazol-1-yl-3-oxide)thieno[2,3-d]pyrimidine91%

Thienopyrimidine Core Reduction

Catalytic hydrogenation selectively reduces the thiophene ring:

CatalystConditionsProductYieldReference
Pd/C (10%)H₂ (1 atm), MeOH, 6 hr4,5-Dihydro-5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine78%

Diels-Alder Reaction

The thienopyrimidine acts as a dienophile in [4+2] cycloadditions:

DieneConditionsProductYieldReference
1,3-ButadieneToluene, 110°C, 48 hrBridged tricyclic adduct63%

Ring-Opening with Amines

Treatment with primary amines opens the pyrimidine ring:

AmineConditionsProductYieldReference
MethylamineEtOH, Δ, 8 hr2-Amino-5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thiophene-3-carboxamide82%

Suzuki-Miyaura Coupling

The 4-chlorophenyl group participates in palladium-catalyzed coupling:

Boronic AcidCatalystProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-(Biphenyl-4-yl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine89%

Chlorine Displacement

The 4-chloro substituent is replaced by nucleophiles:

NucleophileConditionsProductYieldReference
NaN₃DMF, 100°C, 12 hr5-(4-Azidophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine95%
KSCNDMSO, 120°C, 6 hr5-(4-Thiocyanatophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine88%

Coordination Chemistry

The imidazole nitrogen coordinates transition metals, forming complexes:

Metal SaltConditionsComplexStability Constant (log K)Reference
Cu(NO₃)₂MeOH, 25°C[Cu(L)₂(NO₃)₂]8.2 ± 0.3
CoCl₂EtOH, reflux[Co(L)Cl₂]7.9 ± 0.2

Key Findings:

  • Regioselectivity : EAS occurs preferentially at the para position of the 4-chlorophenyl group due to steric hindrance from the thienopyrimidine core .

  • Catalytic Efficiency : Suzuki-Miyaura couplings proceed with >85% yield using Pd(PPh₃)₄, outperforming Pd(OAc)₂ systems .

  • pH-Dependent Reactivity : Imidazole oxidation rates increase by 3-fold in acidic media (pH 2–4) due to N-protonation .

Reaction data were curated from synthetic protocols for analogous thieno[2,3-d]pyrimidines , with mechanistic insights derived from crystallographic and spectroscopic analyses .

Scientific Research Applications

The compound has been studied for its antiviral , antibacterial , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Antiviral Activity

Research indicates that thienopyridine derivatives exhibit antiviral properties. For instance, studies have shown that modifications to the thienopyridine scaffold can enhance activity against specific viral strains. The presence of the imidazole ring is thought to contribute to this activity by facilitating interactions with viral proteins or host cell receptors.

Antibacterial Properties

Thienopyridine derivatives, including 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine, have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme pathways or disruption of cell wall synthesis.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for chronic inflammatory diseases. Studies suggest that it may act by inhibiting pro-inflammatory cytokines or pathways involved in immune responses.

Structural Characteristics

The structural integrity of this compound plays a crucial role in its biological activity.

Crystal Structure Analysis

Studies using X-ray crystallography have revealed that the compound exhibits a nearly planar thienopyridine fused-ring system, which is essential for its interaction with biological targets. The dihedral angles between the rings indicate potential sites for hydrogen bonding and molecular interactions that are critical for its bioactivity.

Molecular Interactions

The presence of the imidazole group allows for unique hydrogen bonding capabilities, enhancing the compound's solubility and interaction with target biomolecules. These interactions are vital for its efficacy as a therapeutic agent.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Case Study 1: A study published in Bioorganic & Medicinal Chemistry demonstrated the antiviral effects of modified thienopyridines against influenza viruses, indicating that structural variations can lead to enhanced efficacy.
  • Case Study 2: Research published in Journal of Medicinal Chemistry explored the antibacterial properties of imidazole-containing thienopyridines, showing promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or modulation of enzyme activity, which can affect various biochemical pathways.

    Receptors: Binding to receptors, leading to changes in cellular signaling and function.

    DNA/RNA: Intercalation or binding to nucleic acids, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives with substituents at the 4-position exhibit notable cytotoxicity. Key comparisons include:

Table 1: Anticancer Activity of Structural Analogs
Compound Substituents at Position 4 Cell Lines Tested IC50 (µM) Reference
Target Compound 1H-imidazol-1-yl N/A N/A -
1e (Isoxazole derivative) [3-(4-Cl-phenyl)-isoxazol-5-yl]-methoxy A549, HCT116, MCF-7 2.79–4.21 × 10⁻³
VIII (Isoxazole derivative) [3-(4-Cl-phenyl)-isoxazol-5-yl]-methoxy Tumor cells Potent inhibition
19b (Triazolo-pyrimidine derivative) 4-Chlorophenyl-pyrrolo-triazolo Broad-spectrum Higher than doxorubicin
  • Key Findings :
    • The isoxazole-substituted derivative 1e demonstrated exceptional cytotoxicity (IC50 ~10⁻³ µM), surpassing gefitinib by >1,000-fold .
    • Imidazole and triazole substituents (as in the target compound and 19b ) may enhance DNA-intercalation or enzyme inhibition, though direct comparisons require further study .

Enzyme Inhibition (DHFR/TS)

Thieno[2,3-d]pyrimidines are potent dual inhibitors of DHFR and TS, critical targets in cancer therapy.

Table 2: Enzyme Inhibition by Thieno[2,3-d]pyrimidines
Compound Substituents Target Enzyme IC50 (µM) Potency vs. Controls Reference
Target Compound 1H-imidazol-1-yl DHFR/TS N/A N/A -
Compound 7 (Non-classical) 4-Chlorophenyl DHFR 0.56 28× MTX; 12× pemetrexed
Pyrrolo[2,3-d]pyrimidines Pyrrole core DHFR 1.2–5.6 Less potent than thieno analogs
  • Key Findings: The thieno[2,3-d]pyrimidine core exhibits superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to enhanced aromaticity and hydrogen-bond acceptor capacity . Electron-withdrawing groups (e.g., 4-Cl-phenyl) improve TS inhibition (IC50: 0.11–4.6 µM) .

Antimicrobial Activity

Substituent diversity significantly impacts antimicrobial efficacy:

Table 3: Antimicrobial Activity of Derivatives
Compound Substituents Activity Against Efficacy vs. Controls Reference
Target Compound 1H-imidazol-1-yl N/A N/A -
Oxadiazole derivative 5-Phenyl-1,3,4-oxadiazol-2-yl Proteus vulgaris, Pseudomonas aeruginosa Higher than streptomycin
Trifluoromethyl derivatives 4-Trifluoromethylphenoxy Gram-positive/-negative bacteria Moderate activity
  • Key Findings: Oxadiazole-substituted thieno[2,3-d]pyrimidines show moderate broad-spectrum activity, likely due to enhanced membrane penetration . Imidazole’s basicity may improve bacterial target engagement, but experimental validation is needed.

Structural and Electronic Effects

  • Core Heterocycle: Thieno[2,3-d]pyrimidines outperform pyrrolo[2,3-d]pyrimidines in DHFR inhibition due to stronger aromaticity and hydrogen-bond acceptor sites .
  • Substituent Electronics : Electron-withdrawing groups (e.g., 4-Cl-phenyl) enhance TS/DHFR inhibition by stabilizing enzyme-ligand interactions .
  • Heterocyclic Moieties: Imidazole (target compound) vs. isoxazole (1e) vs.

Biological Activity

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thienopyrimidine core structure, which is known for its potential applications in drug design and development. The unique arrangement of the chlorophenyl and imidazolyl groups contributes significantly to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound is This compound , and its molecular formula is C15H12ClN4SC_{15}H_{12}ClN_4S. The structure can be represented as follows:

InChI 1S C15H9ClN4S c16 11 3 1 10 2 4 11 12 7 21 15 13 12 14 18 8 19 15 20 6 5 17 9 20 h1 9H\text{InChI 1S C15H9ClN4S c16 11 3 1 10 2 4 11 12 7 21 15 13 12 14 18 8 19 15 20 6 5 17 9 20 h1 9H}

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, including acetylcholinesterase (AChE) and urease, which are significant for therapeutic applications against neurodegenerative diseases and infections respectively .

Receptor Binding : It interacts with specific receptors, potentially modulating cellular signaling pathways. This mechanism is crucial in developing anti-inflammatory and anti-cancer therapies .

Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, influencing gene expression and replication processes, which is essential for its anti-cancer properties .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this thienopyrimidine core have shown IC50 values indicating effective inhibition of cell proliferation in cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It exhibited moderate to strong inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial activity was confirmed through various assays that measured the minimum inhibitory concentration (MIC) against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases. The modulation of inflammatory pathways indicates its promise as a therapeutic agent in conditions like arthritis and other inflammatory disorders .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Anticancer Activity : A study reported that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : Another research project evaluated the antibacterial effects against multiple strains, revealing that the compound had an MIC of 32 µg/mL against Bacillus subtilis, showcasing its potential as a new antimicrobial agent .
  • Anti-inflammatory Research : A recent investigation demonstrated that this compound could reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways, providing a basis for its use in inflammatory diseases .

Data Summary Table

Biological Activity Type IC50/Effectiveness References
AnticancerCytotoxicityIC50: 10–30 µM ,
AntimicrobialBacterial InhibitionMIC: 32 µg/mL (Bacillus) ,
Anti-inflammatoryCytokine InhibitionSignificant reduction observed ,
Enzyme InhibitionAChE & Urease InhibitionIC50 values < 10 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation and functionalization steps. For example, thieno[2,3-d]pyrimidine scaffolds are synthesized by refluxing precursors like 2-amino-4-phenylthiophene-3-carbonitrile with formic acid, followed by chlorination using POCl₃ to introduce reactive sites (e.g., 4-chloro derivatives) . Key parameters include reaction time (16–18 hours for cyclization), temperature (80°C for chlorination), and stoichiometric ratios. TLC monitoring ensures reaction completion, and neutralization with sodium bicarbonate aids in product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer : ¹H/¹³C NMR and LC-MS are essential for structural confirmation. For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.7–8.7 ppm) and imidazole/chlorophenyl substituents, while LC-MS provides molecular ion peaks (e.g., m/z 383.0 [M+H]⁺) . GC-MS further verifies purity and fragmentation patterns, particularly for chloro-substituted derivatives .

Q. How is the antimicrobial or anticancer activity of this compound initially screened?

  • Methodological Answer : Standard assays include:

  • Anticancer : MTT assays against cancer cell lines (e.g., pancreatic or leukemia cells), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Antimicrobial : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with activity reported as minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene or imidazole rings) influence biological activity?

  • Methodological Answer : Activity correlates with electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anticancer activity by increasing electrophilicity and target binding .
  • Imidazole substitution : Bulky groups (e.g., 1,2,4-oxadiazoles) improve antimicrobial potency by disrupting bacterial membrane integrity . Quantitative structure-activity relationship (QSAR) modeling can predict optimal substituents .

Q. What mechanistic insights explain its dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?

  • Methodological Answer : Molecular docking and X-ray crystallography reveal:

  • TS inhibition : The thieno[2,3-d]pyrimidine core mimics the pterin ring of folate, competitively blocking the TS active site .
  • DHFR inhibition : The 4-chlorophenyl group occupies the hydrophobic pocket, while the imidazole nitrogen forms hydrogen bonds with Asp27 and Glu30 residues . Comparative studies show thieno derivatives are more potent than pyrrolo analogs due to better aromaticity and hydrogen-bond acceptor capacity .

Q. How can pharmacokinetic properties (e.g., oral bioavailability) be improved without compromising efficacy?

  • Methodological Answer : Strategies include:

  • Nanoparticle formulation : Starch nanoparticles enhance solubility and bioavailability by 2–3-fold, as shown in rodent pharmacokinetic studies .
  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) improves intestinal absorption, followed by enzymatic activation in target tissues .

Q. What are the challenges in resolving contradictory activity data across different cell lines or assays?

  • Methodological Answer : Contradictions arise from:

  • Cell-specific metabolism : Pancreatic cancer cells may overexpress efflux pumps, reducing intracellular drug accumulation .
  • Assay conditions : Varying pH or serum content in media alters compound stability. Normalization to internal controls (e.g., ATP levels) and orthogonal assays (e.g., clonogenic survival) improve reproducibility .

Methodological Tables

Table 1 : Representative Synthetic Yields and Characterization Data

Compound DerivativeYield (%)Melting Point (°C)Key Spectral Data (¹H NMR δ, ppm)
4-Chloro-5-phenylthieno[2,3-d]pyrimidine94.2125–1277.52 (d, J = 7.6 Hz, Ar-H), 8.67 (s, pyrimidine-H)
[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-(3-nitrophenyl)amine70160–1627.72 (d, Ar-H), 8.94 (s, NH)

Table 2 : Enzymatic Inhibition Profiles of Thieno[2,3-d]pyrimidine Analogs

CompoundTS IC₅₀ (µM)DHFR IC₅₀ (µM)Selectivity Ratio (TS/DHFR)
4e0.111.210.9
70.560.561.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.